METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE
Overview
Description
METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE is a complex organic compound featuring a thiazolidine ring, a benzyl group, and an ethoxyphenoxy moiety
Preparation Methods
The synthesis of METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE involves multiple steps, typically starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of sulfur. The subsequent steps involve the introduction of the benzyl group and the ethoxyphenoxy moiety through various organic reactions, such as alkylation and esterification. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structure could be useful in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE would depend on its specific biological target. Generally, compounds with thiazolidine rings can interact with enzymes or receptors, modulating their activity. The benzyl and ethoxyphenoxy groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, such as thiazolidinediones, which are known for their antidiabetic properties. Compared to these, METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE may offer unique advantages in terms of its chemical reactivity and potential biological activity. Other similar compounds include various benzyl and ethoxyphenoxy derivatives, which may share some chemical properties but differ in their specific applications and effects.
Properties
IUPAC Name |
methyl 2-[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-27-18-11-16(9-10-17(18)28-14-20(24)26-2)12-19-21(25)23(22(29)30-19)13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBDXICTABNSOF-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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